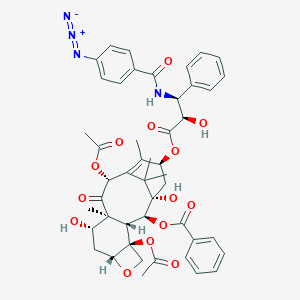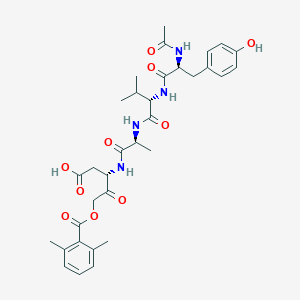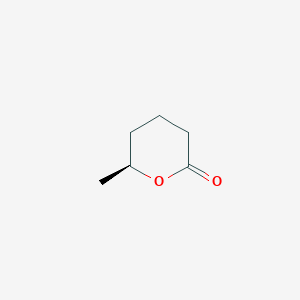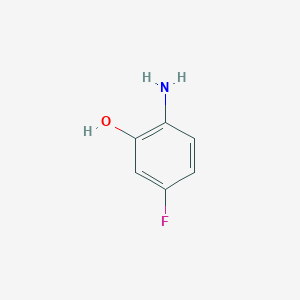
4-Isobutylstyrene
Übersicht
Beschreibung
4-Isobutylstyrene is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a phototransformation product of Ibuprofen and Ketoprofen in aqueous solutions .
Molecular Structure Analysis
The empirical formula of 4-Isobutylstyrene is C12H16, and its molecular weight is 160.26 . It contains a total of 28 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
4-Isobutylstyrene is a liquid at room temperature and has a storage temperature range of 2-30°C . It has a density of 0.9±0.1 g/cm³, a boiling point of 227.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 44.5±0.8 kJ/mol, and the flash point is 84.9±7.6 °C .
Wissenschaftliche Forschungsanwendungen
Bioplastic and Chemical Production : Nguyen and Lee (2021) explored the biosynthesis of 4-hydroxybutyrate (4-HB), a chemical derived from 4-Isobutylstyrene, using engineered Methylosinus trichosporium OB3b. This study emphasized the potential of 4-HB in industrial applications like bioplastics production (Nguyen & Lee, 2021).
Medical Applications : Martin and Williams (2003) discussed the development of poly-4-hydroxybutyrate (P4HB) for implantable medical applications. The material, derived from 4-Isobutylstyrene, shows promise in various medical fields due to its strength and flexibility (Martin & Williams, 2003).
Pharmaceutical Analysis : Proksa and Čižmáriková (2001) utilized derivatives of 4-hydroxyacetophenone, related to 4-Isobutylstyrene, for the separation of β-adrenolytics in pharmaceutical analysis (Proksa & Čižmáriková, 2001).
Polymer and Rubber Applications : McDonald, Shaffer, and Tsou (2016) studied isobutylene copolymers for various applications, highlighting their low gas permeability and thermal stability, useful in products like pharmaceutical closures and high-temperature hoses (McDonald, Shaffer, & Tsou, 2016).
Chromatographic Technology : Ali et al. (2014) reported on the synthesis of polystyrene bound chromatographic stationary phases using initiator attached silica monolith particles, demonstrating advancements in separation efficiency for analytical chemistry applications (Ali et al., 2014).
Bio-Based Styrene Monomers : Takeshima, Satoh, and Kamigaito (2017) explored the use of naturally occurring vinylphenolic compounds derived from ferulic acid for synthesizing bio-based phenolic styrene monomers, showcasing potential in controlled radical polymerization (Takeshima, Satoh, & Kamigaito, 2017).
Tissue Engineering : Chen and Wu (2005) focused on the application of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), in tissue engineering, highlighting its biodegradability and suitability for medical devices and repair patches (Chen & Wu, 2005).
Stent Coatings for Drug Delivery : Sipos et al. (2005) investigated the use of poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) for controlled drug delivery in stent coatings, demonstrating the polymer's effectiveness in modulating drug release (Sipos et al., 2005).
Eigenschaften
IUPAC Name |
1-ethenyl-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979636 | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylstyrene | |
CAS RN |
63444-56-4 | |
| Record name | p-Isobutylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Isobutylstyrene in organic synthesis?
A1: 4-Isobutylstyrene serves as a valuable building block in organic synthesis, particularly in the preparation of 2-arylpropionic acids. One prominent example is its use in synthesizing (R)-ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). [, ] This synthesis involves a multi-step process:
- Suzuki-Miyaura Cross-Coupling: 4-Isobutylstyrene can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. []
- Nickel-Catalyzed Boracarboxylation: 4-Isobutylstyrene undergoes regioselective boracarboxylation in the presence of a nickel catalyst, carbon dioxide, and a diboron reductant. This reaction yields a boron-functionalized ibuprofen derivative, an α-aryl-β-boryl-propionic acid. []
- Transformation to Ibuprofen: The boron-containing intermediate can be further transformed into (R)-ibuprofen through nickel-catalyzed cross-coupling with isobutylmagnesium bromide, followed by ozonolysis and oxidation. []
Q2: How does the structure of 4-Isobutylstyrene influence its reactivity in asymmetric hydrovinylation reactions?
A2: 4-Isobutylstyrene, classified as a vinylarene, exhibits reactivity in asymmetric hydrovinylation reactions catalyzed by nickel complexes. The presence of the isobutyl group on the aromatic ring influences both reactivity and enantioselectivity. Research has demonstrated that the use of carbohydrate-derived diarylphosphinite ligands, paired with a nickel catalyst and a highly dissociated counterion like [3,5-(CF3)2-C6H3)4B]- or SbF6-, leads to improved selectivity in the hydrovinylation of 4-Isobutylstyrene. [] This suggests that the steric and electronic properties of the ligand system, in conjunction with the substrate structure, play a crucial role in achieving high enantioselectivity during the reaction.
Q3: Beyond ibuprofen synthesis, what other applications utilize 4-Isobutylstyrene?
A4: 4-Isobutylstyrene is also employed in biphasic hydroformylation reactions. [] These reactions typically utilize a rhodium catalyst complexed with a thermoregulated phase-transfer ligand, allowing for efficient catalyst recovery and recycling.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


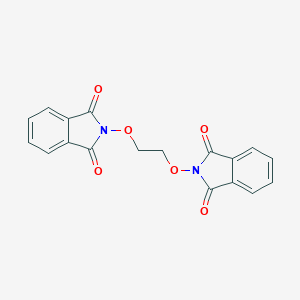

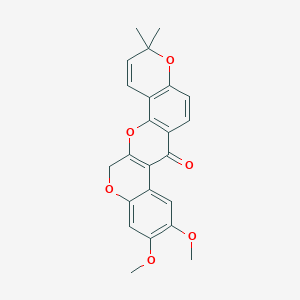

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)



![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
